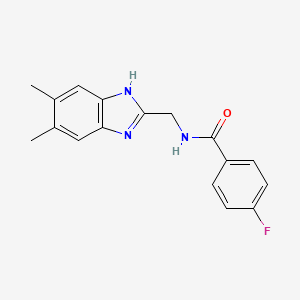

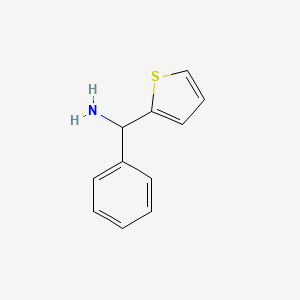

Phenyl(thiophen-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl(thiophen-2-yl)methanamine is a compound that belongs to the class of organic compounds known as phenylmethylamines. These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

The synthesis of Phenyl(thiophen-2-yl)methanamine and its derivatives has been reported in several studies. For instance, one study reported the synthesis of thirteen phenyl (thiophen-2-yl)methanone derivatives using classic synthetic methods .Chemical Reactions Analysis

While specific chemical reactions involving Phenyl(thiophen-2-yl)methanamine were not found in the available literature, thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in cross-linking reactions in the presence of certain enzymes .Aplicaciones Científicas De Investigación

Anti-Metastatic Inhibitors of Lysyl Oxidase (LOX)

Phenyl(thiophen-2-yl)methanamine derivatives have been used in the development of anti-metastatic inhibitors of Lysyl Oxidase (LOX), a critical mediator of tumor growth and metastatic spread . LOX is a target for cancer therapy, and the search for therapeutic agents against LOX has been widely sought .

Human Sirtuin 2 Inhibitors

Phenyl(thiophen-2-yl)methanamine derivatives have also been used in the discovery of new human Sirtuin 2 inhibitors . Sirtuin 2 (SIRT2) is a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections . The structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM .

Corrosion Inhibitors

Thiophene derivatives, which include Phenyl(thiophen-2-yl)methanamine, are utilized in industrial chemistry and material science as corrosion inhibitors . They are essential heterocyclic compounds and show a variety of properties and applications .

Direcciones Futuras

The future directions for research on Phenyl(thiophen-2-yl)methanamine and its derivatives could involve exploring their potential applications in various fields such as medicinal chemistry, material science, etc . Further studies could also focus on improving the synthesis methods and investigating the detailed mechanism of action of these compounds.

Mecanismo De Acción

Target of Action

Phenyl(thiophen-2-yl)methanamine primarily targets Leukotriene A-4 hydrolase in humans . Leukotriene A-4 hydrolase is an enzyme that plays a crucial role in the inflammatory response of the body.

Mode of Action

It is known to interact with its target, leukotriene a-4 hydrolase

Biochemical Pathways

Given its target, it is likely to influence the leukotriene pathway, which is involved in the body’s inflammatory response .

Result of Action

Given its target, it may have potential effects on the body’s inflammatory response .

Propiedades

IUPAC Name |

phenyl(thiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-11(10-7-4-8-13-10)9-5-2-1-3-6-9/h1-8,11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAFFFYJFXPGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(thiophen-2-yl)methanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2417415.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2417416.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2417419.png)

![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)

![N-(8-Azabicyclo[3.2.1]octan-3-yl)-6-chloropyridine-2-carboxamide;hydrochloride](/img/structure/B2417424.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2417431.png)

![6-(Difluoromethyl)-2-[(5-formyl-2-methoxybenzyl)thio]-4-phenylnicotinonitrile](/img/structure/B2417434.png)